2-(2-Phenoxyphenyl)propan-2-ol
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Overview
Description
2-(2-Phenoxyphenyl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Phenoxyphenyl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the Grignard reaction, where phenylmagnesium bromide reacts with acetone to form the desired product . The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions, utilizing automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Phenoxyphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2-Phenoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A structurally similar compound with a phenyl group instead of a phenoxy group.
Phenoxyethanol: Another related compound with a phenoxy group attached to an ethanol moiety.
Uniqueness
2-(2-Phenoxyphenyl)propan-2-ol is unique due to the presence of both phenyl and phenoxy groups, which confer distinct chemical and physical properties
Conclusion
This compound is a compound of significant interest due to its unique structural features and diverse applications
Properties
IUPAC Name |
2-(2-phenoxyphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,16)13-10-6-7-11-14(13)17-12-8-4-3-5-9-12/h3-11,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTVJEXOWMCMCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1OC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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